Gas-Phase Elimination Activation Energy: p-Tolyl vs. Phenyl Chloroformate (Direct Kinetic Comparison)
In a direct head-to-head kinetic study under homogeneous, unimolecular gas-phase conditions (430–480 °C, static vessel with toluene radical inhibitor), p-tolyl chloroformate eliminates via two competing pathways: decarboxylation (kI, producing p-chlorotoluene + CO₂) and decarbonylation (kII, producing 2-chloro-4-methylphenol + CO). Its decarboxylation activation energy (Eₐ_I = 252.0 ± 1.5 kJ mol⁻¹) is 8.4 kJ mol⁻¹ lower than that of phenyl chloroformate (Eₐ_I = 260.4 ± 5.4 kJ mol⁻¹), while its decarbonylation activation energy (Eₐ_II = 222.2 ± 0.9 kJ mol⁻¹) is 15.2 kJ mol⁻¹ lower than that of phenyl chloroformate (Eₐ_II = 237.4 ± 5.6 kJ mol⁻¹), demonstrating consistently lower thermal stability of the p-tolyl derivative [1].
| Evidence Dimension | Gas-phase unimolecular elimination activation energy (decarboxylation pathway, kI) |
|---|---|
| Target Compound Data | log kI = (14.35 ± 0.28) – (252.0 ± 1.5) kJ mol⁻¹ (2.303RT)⁻¹ |
| Comparator Or Baseline | Phenyl chloroformate: log kI = (14.85 ± 0.38) – (260.4 ± 5.4) kJ mol⁻¹ (2.303RT)⁻¹ |
| Quantified Difference | ΔEₐ_I = -8.4 kJ mol⁻¹ (p-tolyl lower); ΔEₐ_II = -15.2 kJ mol⁻¹ (p-tolyl lower for decarbonylation) |
| Conditions | Gas phase, deactivated static vessel, 430–480 °C, 60–137 Torr, toluene inhibitor, first-order kinetics; correlation coefficients r ≥ 0.9993. |
Why This Matters
For applications involving elevated-temperature processing (e.g., vapor-phase reactions, thermal stress screening, or gas-phase derivatization), p-tolyl chloroformate will undergo unimolecular decomposition at measurably lower temperatures than phenyl chloroformate, which must be accounted for in safety protocol design and reaction condition optimization.
- [1] Lezama, J. and Chuchani, G. (2015). Kinetic and Mechanisms of the Homogeneous, Unimolecular Elimination of Phenyl Chloroformate and p-Tolyl Chloroformate in the Gas Phase. Int. J. Chem. Kinet., 47: 664-670. doi:10.1002/kin.20939 View Source
